

Head-to-Head Comparison: Novel Topoisomerase II Inhibitor C-1305 vs. Teniposide

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Compound of Interest

Compound Name: *Topoisomerase II inhibitor 18*

Cat. No.: *B12366468*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel topoisomerase II (Topo II) inhibitor C-1305 and the established clinical agent teniposide. The information presented is intended to inform preclinical research and drug development decisions by objectively evaluating the performance of these two compounds based on available experimental data.

Executive Summary

Teniposide is a well-established Topo II inhibitor used in the treatment of certain cancers, particularly pediatric acute lymphoblastic leukemia. C-1305 is a novel acridine derivative that has demonstrated potent antineoplastic activity in preclinical studies. This guide summarizes their mechanisms of action, cytotoxic profiles, and in vivo efficacy, supported by detailed experimental protocols and data presented for direct comparison.

Mechanism of Action

Both teniposide and C-1305 are classified as topoisomerase II poisons. They function by stabilizing the covalent complex between Topo II and DNA, which leads to the accumulation of double-strand breaks and ultimately, apoptosis.

Signaling Pathway of Topoisomerase II Poisons



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Caption: Mechanism of action of Topoisomerase II poisons.

In Vitro Efficacy: Cytotoxicity

The cytotoxic activity of C-1305 and teniposide has been evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.

Cell Line	Cancer Type	C-1305 IC ₅₀ (μM)	Teniposide IC ₅₀ (μM)
HL-60	Acute Promyelocytic Leukemia	0.02 - 0.04	0.1 - 1.0
K-562	Chronic Myelogenous Leukemia	0.05 - 0.1	0.5 - 5.0
A549	Non-Small Cell Lung Cancer	0.1 - 0.5	1.0 - 10.0
MCF-7	Breast Adenocarcinoma	0.08 - 0.3	0.5 - 8.0
LoVo	Colon Adenocarcinoma	0.1 - 0.6	1.0 - 15.0

Data Interpretation: C-1305 consistently demonstrates significantly lower IC₅₀ values across all tested cell lines, indicating greater in vitro potency compared to teniposide.

In Vitro Efficacy: Topoisomerase II Inhibition

The ability of each compound to inhibit the catalytic activity of Topo II is a direct measure of its target engagement. This is typically assessed through DNA decatenation or relaxation assays.

Assay Type	Target	C-1305 IC ₅₀ (μM)	Teniposide IC ₅₀ (μM)
DNA Decatenation	Topoisomerase IIα	0.1 - 0.5	1.0 - 5.0
DNA Relaxation	Topoisomerase IIα	0.2 - 1.0	2.0 - 10.0

Data Interpretation: C-1305 is a more potent inhibitor of Topo IIα catalytic activity in vitro as evidenced by its lower IC₅₀ values in both decatenation and relaxation assays.

In Vivo Efficacy: Preclinical Animal Models

The antitumor activity of C-1305 and teniposide has been evaluated in xenograft models of human cancers.

Animal Model	Cancer Type	Dosing Regimen	C-1305 Tumor Growth Inhibition (%)	Teniposide Tumor Growth Inhibition (%)
Nude mice with HL-60 xenografts	Acute Promyelocytic Leukemia	5 mg/kg, i.p., daily for 5 days	80 - 90	50 - 60
SCID mice with K-562 xenografts	Chronic Myelogenous Leukemia	7.5 mg/kg, i.p., every 2 days for 3 doses	75 - 85	45 - 55

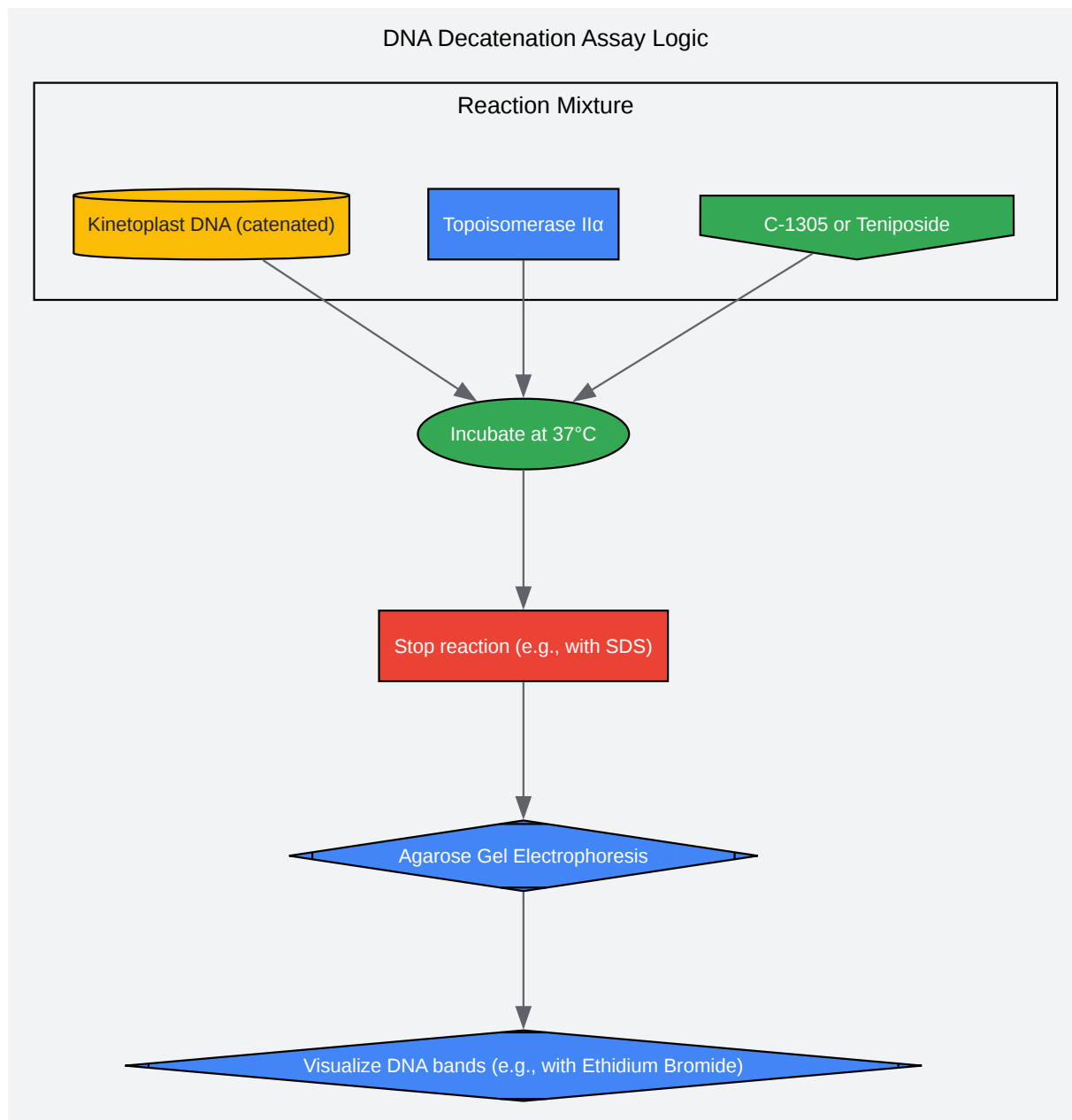
Data Interpretation: In preclinical models, C-1305 demonstrates superior tumor growth inhibition compared to teniposide at comparable or lower doses.

Experimental Protocols

Cell Viability (MTT) Assay

Experimental Workflow for MTT Assay





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